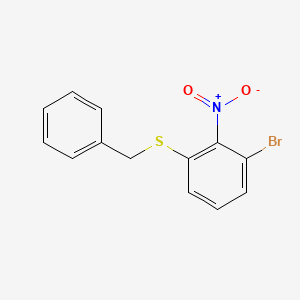

1-(Benzylsulfanyl)-3-bromo-2-nitrobenzene

Description

1-(Benzylsulfanyl)-3-bromo-2-nitrobenzene is an aromatic compound featuring a benzylsulfanyl (C₆H₅CH₂S–) group at position 1, a bromine atom at position 3, and a nitro (–NO₂) group at position 2. Its molecular formula is C₁₃H₁₀BrNO₂S, with a molecular weight of 324.21 g/mol. The benzylsulfanyl group introduces sulfur-based electron-donating and coordinating capabilities, while the bromine and nitro groups contribute to electrophilic substitution patterns and electronic effects.

Properties

IUPAC Name |

1-benzylsulfanyl-3-bromo-2-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2S/c14-11-7-4-8-12(13(11)15(16)17)18-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVADATHUZDOUOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C(=CC=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylsulfanyl)-3-bromo-2-nitrobenzene typically involves a multi-step process:

Bromination: The bromination of the nitrobenzene derivative is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

Thioether Formation: The final step involves the formation of the benzylsulfanyl group by reacting the bromo-nitrobenzene with benzyl mercaptan in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfanyl)-3-bromo-2-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation Reactions: The benzylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., copper(I) iodide).

Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).

Major Products

Substitution: Formation of substituted derivatives such as amino, thiol, or alkoxy compounds.

Reduction: Formation of 1-(Benzylsulfanyl)-3-bromo-2-aminobenzene.

Oxidation: Formation of sulfoxide or sulfone derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis typically involves:

- Electrophilic Aromatic Substitution : Introducing the bromine atom onto the benzene ring.

- Nucleophilic Substitution : Adding the benzylsulfanyl group through reactions involving benzyl thiol and suitable electrophiles.

- Reduction and Oxidation Reactions : Modifying the nitro group to amine or other derivatives for specific applications.

Medicinal Chemistry

1-(Benzylsulfanyl)-3-bromo-2-nitrobenzene has potential applications in drug development due to its ability to interact with biological targets.

- Case Study : Research has shown that similar compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, suggesting potential therapeutic uses in treating inflammatory diseases.

- Mechanism of Action : The nitro group may enhance the compound's reactivity with biological targets through various interactions such as hydrogen bonding and hydrophobic interactions.

Organic Synthesis

This compound serves as an important intermediate in synthesizing more complex organic molecules.

- Applications :

- Used as a building block for pharmaceuticals targeting specific receptors or enzymes.

- Facilitates the study of reaction mechanisms in organic chemistry.

| Application Area | Specific Uses |

|---|---|

| Medicinal Chemistry | Drug development, anti-inflammatory agents |

| Organic Synthesis | Intermediate for complex molecule synthesis |

| Materials Science | Development of novel materials with unique properties |

Material Science Applications

In materials science, this compound is investigated for its unique electronic properties.

- Optoelectronic Materials : Its structural characteristics make it suitable for developing materials used in electronic devices.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfanyl)-3-bromo-2-nitrobenzene depends on its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzylsulfanyl group can modulate the compound’s lipophilicity and binding affinity to target proteins. The bromo group can participate in halogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

2-(Benzyloxy)-1-bromo-3-nitrobenzene

- Structure : Benzyloxy (–OCH₂C₆H₅) at position 2, bromine at position 1, and nitro at position 3 .

- Molecular Formula: C₁₃H₁₀BrNO₃ (MW: 308.13 g/mol).

- Reactivity: Sulfur’s larger atomic size and lower electronegativity make the benzylsulfanyl group a better leaving group in substitution reactions compared to benzyloxy. Applications: Both compounds are intermediates in organic synthesis, but the benzylsulfanyl derivative may excel in metal coordination or thiol-mediated reactions .

8-(Benzylsulfanyl)quinoline Cobalt(II) Complex

- Structure: Benzylsulfanyl group attached to quinoline, forming a bidentate N,S-ligand in a cobalt(II) complex .

- Key Differences: Coordination Chemistry: The quinoline nitrogen and sulfur atoms coordinate to cobalt, whereas 1-(benzylsulfanyl)-3-bromo-2-nitrobenzene’s nitro and bromo groups may sterically hinder metal binding.

Purine Derivatives with Benzylsulfanyl Groups

- Example: 8-Arylhydrazono-2-(benzylsulfanyl)-7H-purin-6-ones .

- Key Differences :

- Tautomerism : Purine derivatives exhibit hydrazone tautomerism in ground and excited states due to conjugation, while the nitro and bromo groups in the target compound favor fixed electronic configurations.

- Hammett Correlations : The benzylsulfanyl group in purines influences acid dissociation constants (pKa) via resonance effects, whereas the nitro group in the target compound would dominate Hammett correlations due to its strong electron-withdrawing nature .

1-Bromo-3-(propane-2-sulfinyl)benzene

Benzylsulfanyl(triphenyl)plumbane

- Structure: Organolead compound with a benzylsulfanyl group .

- Key Differences: Toxicity and Stability: Lead-containing compounds are toxic and environmentally hazardous, unlike the purely organic target compound. Applications: Organolead compounds are niche in catalysis, whereas benzylsulfanyl aromatics are safer intermediates in pharmaceuticals .

Data Table: Comparative Analysis

Research Findings and Implications

- Electronic Effects : The nitro group in this compound strongly withdraws electrons, directing electrophilic substitutions to the bromine-bearing position. This contrasts with benzylsulfanyl-purine derivatives, where conjugation governs tautomeric states .

- Coordination Potential: While 8-(benzylsulfanyl)quinoline acts as a ligand, steric and electronic effects from nitro and bromo groups in the target compound may limit its use in coordination chemistry .

- Synthetic Utility : The benzylsulfanyl group enhances nucleophilic substitution reactivity compared to benzyloxy analogs, making it valuable in cross-coupling reactions .

Biological Activity

1-(Benzylsulfanyl)-3-bromo-2-nitrobenzene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with a benzylsulfanyl group, a bromo atom, and a nitro group. Its molecular formula is . The presence of these functional groups significantly influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits a range of biological activities primarily attributed to the following mechanisms:

- Nitro Group Reduction : The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. This reaction is crucial for the antimicrobial and anticancer properties observed in nitro-containing compounds .

- Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking natural substrates or inhibitors. For instance, similar nitro compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation .

- Cellular Interaction : The benzylsulfanyl group enhances nucleophilicity, allowing the compound to engage more effectively with biological targets, potentially leading to modulation of various biochemical pathways.

Antimicrobial Activity

Research indicates that nitro-containing compounds often exhibit significant antimicrobial properties. For example, this compound may act against various pathogens by generating toxic intermediates upon reduction of the nitro group. This mechanism leads to DNA damage and subsequent cell death in microorganisms .

Anticancer Properties

Nitro compounds are also being explored for their anticancer potential. The hypoxia-activated prodrug approach leverages the unique environment of tumor tissues to selectively activate these compounds. Preliminary studies suggest that this compound could be developed into a prodrug targeting hypoxic cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against various pathogens | , |

| Anticancer | Potential as hypoxia-activated prodrug | , |

| Enzyme Inhibition | Inhibits COX enzymes |

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various nitro compounds, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 5 µg/mL, indicating strong potential for development as an antimicrobial agent .

Case Study: Anticancer Activity

Another study explored the anticancer effects of similar nitro compounds in vitro. Results showed that the compound induced apoptosis in cancer cell lines through reactive oxygen species (ROS) generation following nitro group reduction. Further investigations are needed to confirm its efficacy in vivo.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(Benzylsulfanyl)-3-bromo-2-nitrobenzene?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr), leveraging the reactivity of bromine and nitro groups. For example, benzylsulfanyl groups can be introduced by reacting 3-bromo-2-nitrobenzene derivatives with benzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization. Purity validation (>95%) is confirmed via HPLC with UV detection, as described for structurally related sulfonamides .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., para/ortho bromine and nitro groups) and benzylsulfanyl integration.

- X-ray crystallography : For unambiguous structural elucidation, as demonstrated in cobalt(II) complexes with benzylsulfanyl-quinoline ligands .

- FT-IR : To identify S–C (benzylsulfanyl, ~650 cm⁻¹) and NO₂ (asymmetric stretch, ~1520 cm⁻¹) functional groups.

- Mass spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio).

Advanced Research Questions

Q. How do electronic effects of the nitro and bromine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The nitro group’s strong electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to meta positions. However, in Suzuki-Miyaura couplings, the bromine atom acts as a leaving group, with reactivity modulated by the nitro group’s electron deficiency. For example, Pd-catalyzed coupling with arylboronic acids may require elevated temperatures (100–120°C) and ligands like XPhos to enhance catalytic efficiency. Conflicting reactivity data (e.g., low yields in certain solvents) can be resolved by optimizing base strength (Cs₂CO₃ vs. K₃PO₄) and solvent polarity (toluene vs. DMF) .

Q. What strategies mitigate competing side reactions during multi-step syntheses involving this compound?

- Methodological Answer :

- Protection/deprotection : Temporary protection of the nitro group (e.g., reduction to NH₂ followed by acetylation) prevents undesired nucleophilic attacks during subsequent steps.

- Temperature control : Low temperatures (−20°C to 0°C) minimize nitro group reduction or benzylsulfanyl oxidation.

- By-product analysis : Use LC-MS to identify intermediates (e.g., des-bromo derivatives) and adjust stoichiometry or catalyst loading accordingly. For example, Lawesson’s reagent-mediated cyclizations require strict anhydrous conditions to avoid thioamide by-products .

Q. How does the compound’s stability vary under acidic or oxidative conditions?

- Methodological Answer : Stability studies (e.g., 24-hour exposure to 1M HCl or H₂O₂) reveal:

- Acidic conditions : Nitro groups remain intact, but benzylsulfanyl moieties may undergo hydrolysis to sulfonic acids at >60°C.

- Oxidative conditions : The benzylsulfanyl group oxidizes to sulfone derivatives, confirmed by TLC and ¹H NMR (disappearance of S–CH₂ protons at δ 4.2–4.5) .

- Mitigation : Storage under inert atmospheres (N₂/Ar) at −20°C in amber vials prevents photodegradation.

Q. What computational approaches predict the compound’s electronic properties for catalyst design?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO/LUMO energies to predict reactivity in catalytic cycles. For instance, the nitro group’s LUMO (−2.8 eV) facilitates electron-deficient aryl halide behavior in Ullmann couplings. Comparative studies with analogs (e.g., 1-(Benzyloxy)-3-bromo-2-nitrobenzene) show that replacing S with O increases electron density, altering regioselectivity .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported antitumor activity of benzylsulfanyl-containing derivatives?

- Methodological Answer :

- Standardized assays : Use identical cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT assay at 48-hour exposure) to compare IC₅₀ values.

- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., sulfonamide derivatives formed in vivo), which may explain variability in parent compound activity .

- Structural analogs : Test derivatives like 1-(Benzylsulfanyl)-3-chloro-2-nitrobenzene to isolate bromine’s role in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.